3-(2-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
This compound belongs to the quinazolin-4(3H)-one family, a class of heterocyclic molecules widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Structurally, it features a quinazolinone core substituted at position 3 with a 2-chlorobenzyl group and at position 2 with a thioether-linked 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClF3N4O2S/c26-19-10-3-1-6-16(19)13-33-23(34)18-9-2-4-11-20(18)30-24(33)36-14-21-31-22(32-35-21)15-7-5-8-17(12-15)25(27,28)29/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEATNRKXQTOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic derivative of quinazolinones, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a quinazolinone core, a chlorobenzyl group, and a trifluoromethyl-substituted phenyl moiety. Its molecular formula is , with a molecular weight of approximately 396.79 g/mol.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have demonstrated inhibitory effects on various cancer cell lines by blocking key signaling pathways involved in tumor growth.
- Mechanism of Action : The mechanism often involves the inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to decreased proliferation and increased apoptosis in cancer cells .
- Case Studies : In one study, a related quinazolinone derivative showed potent activity against lung cancer cells (A549), with an IC50 value in the low micromolar range . Another derivative was found to synergize with existing chemotherapy agents to enhance anticancer efficacy .
Antimicrobial Activity
The antimicrobial potential of quinazolinones has been extensively studied, particularly against resistant strains of bacteria.
- Bacterial Inhibition : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported to be significantly low, indicating strong antibacterial activity .
- Fungal Activity : Furthermore, studies have indicated antifungal properties against species like Candida albicans and Aspergillus niger, with effective inhibition observed in vitro .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Position Effects: The 2-chlorobenzyl vs. 4-chlorobenzyl substitution (target compound vs. ) alters electronic and steric profiles. Trifluoromethyl vs. Methylthio: The trifluoromethyl group in the target compound and enhances electron-withdrawing effects and metabolic resistance compared to the methylthio group in , which primarily contributes to lipophilicity .
Heterocyclic Moieties: 1,2,4-Oxadiazole (target compound, ) vs. Oxazole (): Oxadiazoles are more electron-deficient, favoring π-π stacking interactions in drug-receptor complexes. Oxazoles, being less polar, may improve membrane permeability .
Core Modifications: The tetrahydroimidazoquinazolinone core in introduces a saturated ring system, reducing planarity and possibly modulating solubility and bioavailability compared to the fully aromatic quinazolinone core in the target compound.
Q & A
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Meta-analysis of MIC data identifies strain-specific resistance (e.g., efflux pumps in P. aeruginosa). Checkerboard assays test synergism with adjuvants (e.g., phenylalanine-arginine β-naphthylamide). Statistical tools (e.g., ANOVA with Tukey’s post-hoc) validate significance .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines.
- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on foundational techniques.
- Contradictions in data (e.g., variable MICs) require systematic validation via statistical and experimental redundancy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
